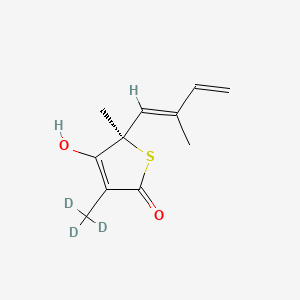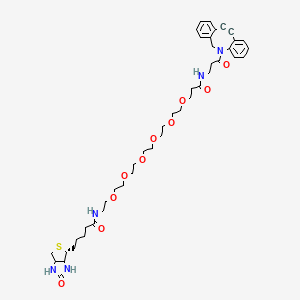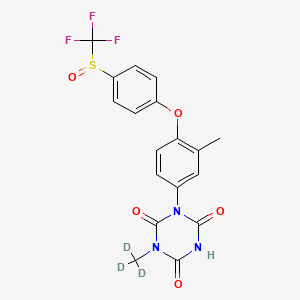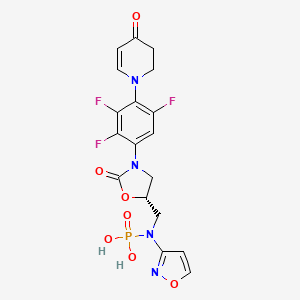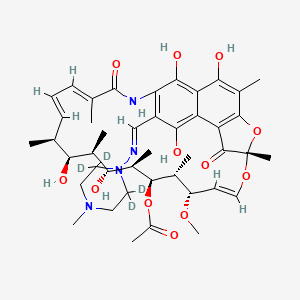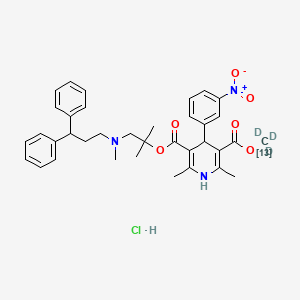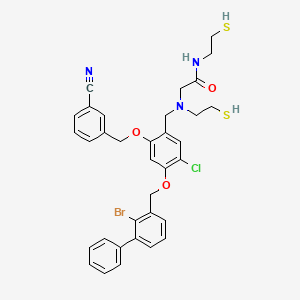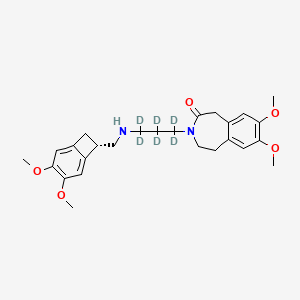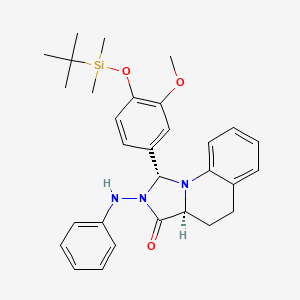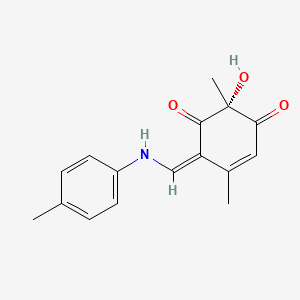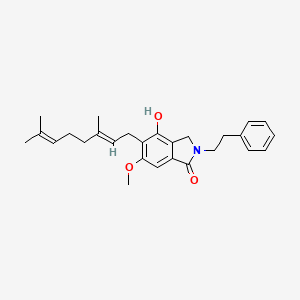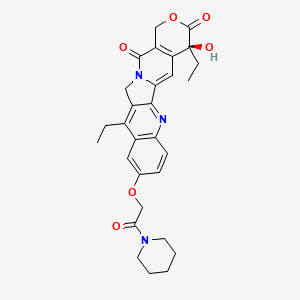
Egfr-IN-39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-39 is a compound known for its inhibitory effects on the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-39 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors, and the product is purified using industrial-scale chromatography and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-39 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Egfr-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell biology research to study the effects of epidermal growth factor receptor inhibition on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress the epidermal growth factor receptor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
Egfr-IN-39 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor. This binding inhibits the receptor’s tyrosine kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts cell signaling pathways that promote cell growth, proliferation, and survival, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Egfr-IN-39 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound has unique structural features that may confer distinct binding properties and inhibitory effects.
Similar Compounds
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor known for its effectiveness against certain epidermal growth factor receptor mutations.
This compound’s uniqueness lies in its specific binding affinity and inhibitory potency, which may offer advantages in certain therapeutic contexts.
Propiedades
Fórmula molecular |
C24H25ClN6O3 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
4-amino-2-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-5-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H25ClN6O3/c1-2-20(32)30-11-5-6-15(13-30)22-21(26)23(24(27)33)31(29-22)17-8-9-19(18(25)12-17)34-14-16-7-3-4-10-28-16/h2-4,7-10,12,15H,1,5-6,11,13-14,26H2,(H2,27,33) |
Clave InChI |
KYCDFGPPAQMRQO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCCC(C1)C2=NN(C(=C2N)C(=O)N)C3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


